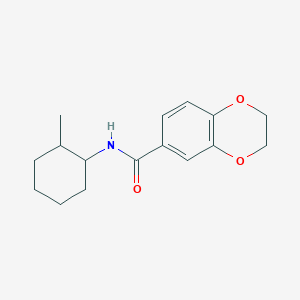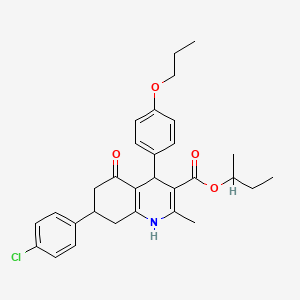![molecular formula C30H38N2O6 B5143954 N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[tricyclo[3.3.1.13,7]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide) is a fascinating organic compound known for its unique structure and chemical properties. This compound features a tricyclo[3.3.1.13,7]decane core, which provides a rigid and highly symmetrical framework. The incorporation of bis(methylene) linkers and 2,6-dimethoxybenzamide moieties further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-[tricyclo[3.3.1.13,7]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide) typically involves the cyclization of a suitable precursor, followed by the introduction of the bis(methylene) linkers and the 2,6-dimethoxybenzamide groups. This multi-step process often requires the use of organic solvents, catalysts, and carefully controlled reaction temperatures.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the synthetic routes to ensure high yields and purity. Large-scale reactors, precise temperature control, and efficient purification techniques are employed to meet the demands of industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N'-[tricyclo[3.3.1.13,7]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide) can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: This compound can be reduced to yield various alcohols or amines, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminium hydride or sodium borohydride, and nucleophiles like alkyl halides or amines. Typical reaction conditions involve anhydrous solvents, inert atmospheres, and controlled temperatures.
Major Products: The major products of these reactions vary widely, including alcohols, amines, ketones, and substituted aromatic compounds.
Scientific Research Applications
N,N'-[tricyclo[3.3.1.13,7]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide) has found applications in several fields of scientific research:
Chemistry: Used as a building block for the synthesis of novel compounds with unique structural and electronic properties.
Biology: Investigated for its potential as an inhibitor of various enzymes and as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid and versatile framework.
Mechanism of Action
The mechanism by which N,N'-[tricyclo[3.3.1.13,7]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to these molecules, altering their activity. The precise pathways and molecular interactions are the subject of ongoing research and can vary depending on the specific application.
Comparison with Similar Compounds
When compared to other compounds with similar structures, N,N'-[tricyclo[3.3.1.13,7]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide) stands out due to its rigid tricyclodecane core and the presence of 2,6-dimethoxybenzamide groups. These features confer unique chemical and physical properties, such as enhanced stability and specific binding interactions. Similar Compounds:
N,N'-bis(2,6-dimethoxybenzamide)
Tricyclo[3.3.1.13,7]decane derivatives
Bis(methylene) linked aromatic compounds
There you have it! A deep dive into the world of N,N'-[tricyclo[3.3.1.13,7]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide). Fascinating stuff, isn’t it?
Properties
IUPAC Name |
N-[[3-[[(2,6-dimethoxybenzoyl)amino]methyl]-1-adamantyl]methyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O6/c1-35-21-7-5-8-22(36-2)25(21)27(33)31-17-29-12-19-11-20(13-29)15-30(14-19,16-29)18-32-28(34)26-23(37-3)9-6-10-24(26)38-4/h5-10,19-20H,11-18H2,1-4H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANGQJUUVCRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC23CC4CC(C2)CC(C4)(C3)CNC(=O)C5=C(C=CC=C5OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone](/img/structure/B5143887.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)
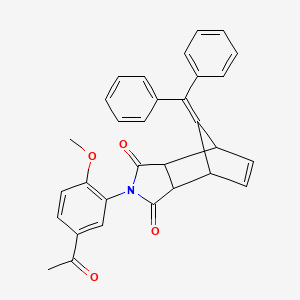
![ETHYL 4-AMINO-2-({[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5143908.png)
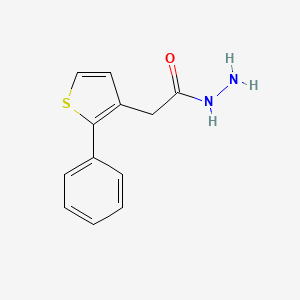
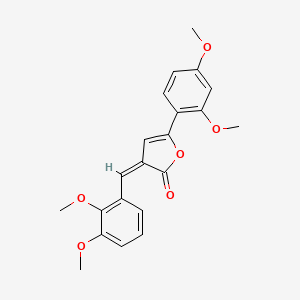
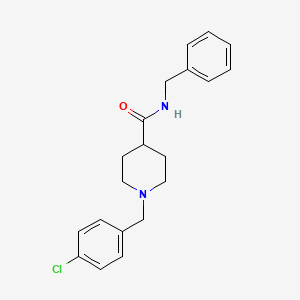

![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![4-[3-(2-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride](/img/structure/B5143958.png)
